molecular formula C5H12ClNO2S B3375113 N-tert-butyl-N-methylsulfamoyl chloride CAS No. 1064037-85-9

N-tert-butyl-N-methylsulfamoyl chloride

Cat. No.: B3375113
CAS No.: 1064037-85-9
M. Wt: 185.67 g/mol
InChI Key: NBBZEZVHTXIGQE-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfamoyl Chlorides in Synthetic Chemistry

Sulfamoyl chlorides (R¹R²NSO₂Cl) are highly reactive electrophilic compounds that serve as key intermediates in the preparation of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a variety of drugs including antibacterial agents, diuretics, and anticonvulsants. The general and most common method for creating a sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov

The utility of sulfamoyl chlorides extends beyond just sulfonamide synthesis. They are versatile reagents in organic chemistry, participating in a range of transformations. For instance, they have been employed in the synthesis of sulfamates and other sulfur-containing heterocycles. Recent advancements have even seen their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where in situ generated sulfamoyl chlorides can act as coupling partners to form aryl sulfonamides. rsc.org This highlights the ongoing efforts to expand the synthetic utility of this important class of compounds.

Historical Perspective on Substituted Sulfamoyl Chlorides in Organic Synthesis

The development and use of sulfamoyl chlorides are intrinsically linked to the history of sulfonamide-based drugs, which began with the discovery of the antibacterial properties of Prontosil in the 1930s. nih.gov This discovery spurred extensive research into the synthesis of various sulfonamide derivatives, which in turn required the development of methods for preparing a diverse range of substituted sulfamoyl chlorides.

Early methods for the synthesis of sulfamoyl chlorides often involved the reaction of an amine with a large excess of sulfuryl chloride (SO₂Cl₂). Over the years, improved and more efficient synthetic protocols have been developed. For example, the reaction of an amine with chlorosulfonyl isocyanate has been utilized to produce sulfamoyl chlorides, which can then be used in subsequent reactions without isolation. google.com The ability to introduce a wide variety of substituents (R groups) on the nitrogen atom of the sulfamoyl chloride has been crucial for fine-tuning the biological and physical properties of the resulting sulfonamides. The substituents can influence factors such as solubility, reactivity, and the ability to engage in specific biological interactions.

Scope and Research Focus on N-tert-butyl-N-methylsulfamoyl Chloride

This compound, with the chemical formula C₅H₁₂ClNO₂S, is a specific example of a disubstituted sulfamoyl chloride. aaronchem.com The presence of both a sterically bulky tert-butyl group and a smaller methyl group on the nitrogen atom is expected to influence its reactivity and the properties of its derivatives. The tert-butyl group can impart significant steric hindrance, which may affect the rates of reaction and the stability of the resulting products.

While extensive research on many sulfamoyl chlorides has been published, this compound itself appears to be a less-studied compound in the academic literature. Its primary availability is noted through various chemical suppliers. sigmaaldrich.comchemsrc.comlabgle.com This suggests that its main use may be as a niche building block in proprietary industrial synthesis rather than in broad academic research. The research focus for such a compound would likely be on its utility in creating sterically hindered sulfonamides, which could have unique applications in materials science or as specialized ligands in catalysis. Further academic investigation into the specific reactivity and potential applications of this compound could unveil new synthetic possibilities.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number1064037-85-9 aaronchem.comsigmaaldrich.comchemsrc.com
Molecular FormulaC₅H₁₂ClNO₂S aaronchem.com
Molecular Weight185.67 g/mol aaronchem.com
AppearanceNot specified in available literature
Boiling PointNot specified in available literature
Melting PointNot specified in available literature
DensityNot specified in available literature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO2S/c1-5(2,3)7(4)10(6,8)9/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBZEZVHTXIGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064037-85-9
Record name N-tert-butyl-N-methylsulfamoyl chloride
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Synthetic Methodologies for N Tert Butyl N Methylsulfamoyl Chloride

Established Synthetic Routes and Reaction Conditions

The most common and established method for the preparation of N-tert-butyl-N-methylsulfamoyl chloride involves the direct chlorosulfonylation of the corresponding secondary amine.

Amination and Sulfonation Pathways

The synthesis of this compound is a classic example of an amination of a sulfuryl group. The core reaction involves the formation of a sulfur-nitrogen bond. The general pathway follows the nucleophilic attack of the secondary amine, N-tert-butyl-N-methylamine, on the electrophilic sulfur atom of a chlorosulfonating agent. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed.

Precursor Compounds and Reagents for Chlorosulfonylation

The primary precursor for the synthesis is the secondary amine, N-tert-butyl-N-methylamine . The choice of the chlorosulfonating agent is crucial for the success of the reaction. The most commonly employed reagent for this transformation is sulfuryl chloride (SO₂Cl₂) due to its reactivity and commercial availability.

Another potential, though less common, route involves the use of chlorosulfonic acid (ClSO₃H) . However, this reagent is highly corrosive and can lead to undesired side reactions, making sulfuryl chloride the preferred choice for achieving cleaner reaction profiles and higher yields of the desired sulfamoyl chloride.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.

Temperature: The reaction is typically conducted at low temperatures, often ranging from -10 °C to 0 °C. This is to control the exothermicity of the reaction and to minimize the formation of byproducts. Maintaining a low temperature is critical, especially during the addition of the chlorosulfonating agent.

Solvent: The choice of solvent is important to ensure the solubility of the reactants and to facilitate heat transfer. Aprotic solvents that are inert under the reaction conditions are preferred. Dichloromethane (CH₂Cl₂) and diethyl ether (Et₂O) are commonly used solvents for this type of reaction.

Stoichiometry and Base: The stoichiometry of the reactants plays a significant role in the outcome of the synthesis. Typically, a slight excess of the amine or the presence of a non-nucleophilic tertiary amine base, such as triethylamine (B128534) (Et₃N) or pyridine, is used to scavenge the HCl generated during the reaction. The use of a base prevents the protonation of the starting amine, which would render it non-nucleophilic.

Purification: After the reaction is complete, the crude product is typically purified to remove any unreacted starting materials, the hydrochloride salt of the base, and any byproducts. Standard purification techniques include aqueous work-up to remove water-soluble impurities, followed by drying of the organic layer and removal of the solvent under reduced pressure. Further purification can be achieved by distillation or chromatography if necessary.

ParameterOptimized ConditionRationale
Temperature -10 °C to 0 °CControls exothermicity, minimizes byproduct formation.
Solvent Dichloromethane, Diethyl etherInert, good solubility for reactants.
Base Triethylamine, PyridineNeutralizes HCl byproduct, prevents amine protonation.
Purification Aqueous work-up, DistillationRemoves impurities and isolates the final product.

Novel Approaches and Mechanistic Considerations in Synthesis

While the direct chlorosulfonylation of N-tert-butyl-N-methylamine remains the predominant synthetic route, research into alternative and more efficient methods is ongoing. Novel approaches often focus on milder reaction conditions, improved atom economy, and the use of less hazardous reagents.

Mechanistically, the reaction is understood to proceed through a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen atom of N-tert-butyl-N-methylamine attacks the electrophilic sulfur atom of sulfuryl chloride. This is followed by the departure of a chloride ion. The subsequent deprotonation of the resulting ammonium (B1175870) salt by a base yields the final this compound. The steric hindrance presented by the tert-butyl group can influence the rate of the reaction, necessitating carefully optimized conditions.

Applications of N Tert Butyl N Methylsulfamoyl Chloride in Organic Synthesis

Catalytic and Asymmetric Applications

Chiral Auxiliary or Ligand Precursor

There is no available scientific literature to suggest that N-tert-butyl-N-methylsulfamoyl chloride has been utilized as a chiral auxiliary or as a precursor for the synthesis of chiral ligands. The structure of this compound itself is achiral. For a molecule to be used as a chiral auxiliary, it must be enantiomerically pure and capable of inducing stereoselectivity in a reaction, after which it is typically removed. The synthesis of chiral ligands from a starting material like this compound would necessitate a reaction sequence that introduces a chiral element. No such transformations or applications have been reported in the reviewed literature.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. For N-tert-butyl-N-methylsulfamoyl chloride, both proton (¹H) and carbon-13 (¹³C) NMR are essential, with advanced techniques offering deeper insights.

In the ¹H NMR spectrum of this compound, two distinct signals are expected, corresponding to the two different alkyl groups attached to the nitrogen atom.

tert-Butyl Group (-C(CH₃)₃): The nine equivalent protons of the three methyl groups within the tert-butyl group will give rise to a single, sharp singlet. Due to the electronegativity of the adjacent nitrogen and the sulfonyl group, this signal is expected to appear in the downfield region, typically around 1.4-1.6 ppm. The absence of adjacent protons results in no spin-spin coupling.

N-Methyl Group (-NCH₃): The three protons of the methyl group directly attached to the nitrogen atom will also produce a singlet. This signal is expected to be further downfield compared to the tert-butyl protons due to the direct influence of the electron-withdrawing sulfamoyl group. A predicted chemical shift would be in the range of 2.9-3.2 ppm.

Interactive Data Table: Predicted ¹H NMR Spectral Data

Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl (CH₃)1.4 - 1.6Singlet9H
N-Methyl (CH₃)2.9 - 3.2Singlet3H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct carbon signals are anticipated.

tert-Butyl Carbons: The tert-butyl group will show two signals. The quaternary carbon atom directly bonded to the nitrogen will be significantly deshielded and is predicted to appear around 60-65 ppm. The three equivalent methyl carbons of the tert-butyl group will resonate at a higher field, likely in the range of 28-32 ppm. docbrown.infonist.gov

N-Methyl Carbon: The carbon of the N-methyl group will appear as a single resonance. Its chemical shift is influenced by the nitrogen and the sulfonyl chloride group, and it is predicted to be in the range of 35-40 ppm.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
Quaternary Carbon (tert-Butyl)60 - 65
Methyl Carbons (tert-Butyl)28 - 32
N-Methyl Carbon35 - 40

While ¹H and ¹³C NMR are primary tools, advanced NMR techniques can offer further structural confirmation.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon signals, confirming the assignments made in the 1D spectra. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons separated by two or three bonds, for instance, between the tert-butyl protons and the quaternary carbon, and between the N-methyl protons and the N-methyl carbon.

¹⁹F NMR: This technique is not directly applicable to this compound itself. However, for structurally related compounds containing fluorine, ¹⁹F NMR would be an essential tool for characterization. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the key characteristic absorption bands are associated with the sulfonyl chloride group and the alkyl groups.

S=O Stretching: The most prominent peaks in the IR spectrum will be the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group. These are typically strong and sharp bands. The asymmetric stretch is expected in the region of 1370-1410 cm⁻¹, while the symmetric stretch should appear around 1170-1200 cm⁻¹.

S-Cl Stretching: The stretching vibration of the sulfur-chlorine bond is expected to produce a medium to strong absorption in the lower wavenumber region, typically between 550 and 650 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the tert-butyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region. docbrown.info

C-H Bending: The characteristic bending vibrations for the tert-butyl group (gem-dimethyl) are expected around 1370 cm⁻¹ and 1390 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Sulfonyl (S=O)Asymmetric Stretch1370 - 1410Strong
Sulfonyl (S=O)Symmetric Stretch1170 - 1200Strong
Sulfur-Chlorine (S-Cl)Stretch550 - 650Medium-Strong
Alkyl (C-H)Stretch2850 - 3000Medium-Strong
tert-Butyl (C-H)Bending~1370 and ~1390Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

The molecular weight of this compound (C₅H₁₂ClNO₂S) is 185.67 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 185. A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be seen for the molecular ion peak and any chlorine-containing fragments, with an M+2 peak at m/z 187. nih.gov

Common fragmentation pathways would likely involve the loss of the tert-butyl group or the chlorine atom.

Loss of tert-butyl radical: A significant fragment would be expected at m/z 128, corresponding to the [M - C₄H₉]⁺ ion.

Loss of chlorine radical: A peak at m/z 150, corresponding to the [M - Cl]⁺ ion, is another likely fragmentation.

Formation of the tert-butyl cation: A prominent peak at m/z 57, corresponding to the [C₄H₉]⁺ ion, is highly probable due to the stability of the tertiary carbocation.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound, the expected exact mass for the molecular ion [C₅H₁₂³⁵ClNO₂S]⁺ would be approximately 185.0277. uni.lu This precise mass measurement helps to distinguish it from other compounds with the same nominal mass but different elemental formulas.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

Gas chromatography is a suitable method for the analysis of volatile and thermally stable compounds. Given that sulfonyl chlorides can be prone to degradation at elevated temperatures, careful method development is necessary. core.ac.uk A study on the GC analysis of n-tetradecanesulfonyl chlorides highlighted their potential to degrade into the corresponding chlorides, suggesting that lower inlet and column temperatures would be beneficial. core.ac.uk For this compound, a GC method would likely employ a non-polar or medium-polarity capillary column, such as a DB-5 or equivalent, to achieve good separation. indianchemicalsociety.com The use of a mass spectrometer as a detector (GC-MS) would provide both retention time and mass spectral data, confirming the identity of the peak corresponding to the target compound. indianchemicalsociety.comlcms.cz

High-performance liquid chromatography (HPLC) offers a valuable alternative for the analysis of compounds that may be thermally labile. Sulfamoyl chlorides can be analyzed using reversed-phase HPLC, often with a C18 or C8 column. chromforum.org A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed, potentially with a gradient elution to ensure the separation of impurities with a wide range of polarities. google.comnih.gov Detection is typically achieved using a UV detector, although coupling the HPLC to a mass spectrometer (LC-MS) would provide greater specificity and structural information. google.com Due to the reactive nature of the sulfamoyl chloride group, care must be taken to use aprotic solvents for sample preparation to prevent hydrolysis. chromforum.org

Typical Chromatographic Conditions (Illustrative)

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column DB-5 (30 m x 0.25 mm, 0.25 µm)C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase/Carrier Gas HeliumAcetonitrile/Water Gradient
Detector Mass Spectrometer (MS)UV (e.g., 210 nm) or Mass Spectrometer (MS)
Injection Mode Split/SplitlessAutosampler
Oven/Column Temperature Programmed (e.g., 50°C to 250°C)Isothermal or Gradient

This table provides illustrative chromatographic conditions and is not based on specific experimental data for this compound.

This compound itself is not chiral. However, if it were used in a reaction to synthesize a chiral molecule, the determination of the enantiomeric excess of the product would be crucial. Chiral chromatography is the primary technique for separating enantiomers. researchgate.netmdpi.com

This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. The choice of the CSP is critical and depends on the specific structure of the chiral analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds. mdpi.com

For a chiral product derived from this compound, a suitable chiral HPLC method would be developed. This would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. researchgate.net The relative peak areas of the two enantiomers would then be used to calculate the enantiomeric excess (ee). In some cases, derivatization of the analyte with a chiral derivatizing agent can facilitate separation on a non-chiral column, although direct separation on a CSP is generally preferred. google.com

Synthesis and Reactivity of N Tert Butyl N Methylsulfamoyl Chloride Derivatives and Analogues

Systematic Modification of the Alkyl Substituents on Nitrogen

The identity of the alkyl groups attached to the nitrogen atom in N,N-dialkylsulfamoyl chlorides significantly impacts their reactivity, primarily through steric and electronic effects. The synthesis of these compounds generally involves the reaction of a secondary amine with sulfuryl chloride.

Research has shown that modifying the alkyl substituents on the nitrogen atom influences the reactivity of the sulfamoyl chloride. Steric hindrance plays a crucial role; for instance, increasing the size of the alkyl groups can impede the approach of nucleophiles to the electrophilic sulfur center. While specific studies on a broad range of N,N-dialkylsulfamoyl chlorides are diverse, the principles can be inferred from related chemistries. For example, in the polymerization of diallyl ammonium (B1175870) chloride monomers, increasing the length of an alkyl chain on the nitrogen atom from a methyl to a propyl or amyl group was found to decrease polymerization activity. mdpi.com This was attributed to the increased steric hindrance around the reactive center. mdpi.com

This principle extends to the reactivity of sulfamoyl chlorides. The N-tert-butyl group in N-tert-butyl-N-methylsulfamoyl chloride provides significant steric bulk compared to the methyl group. This asymmetry can influence the conformational preferences of the molecule and the accessibility of the sulfur atom to incoming nucleophiles. The synthesis of various N-alkylindoles from N,N-dialkylanilines demonstrates how the nature of the N-alkyl groups is critical for directing site-selectivity in complex reactions. nih.gov

The general synthetic route to N,N-disubstituted sulfamoyl chlorides allows for considerable variation. By selecting the appropriate secondary amine (R¹R²NH), a wide array of analogues can be prepared and their reactivity studied.

Table 1: Representative N,N-Dialkylsulfamoyl Chlorides This table is for illustrative purposes based on general synthetic principles.

Compound NameR¹ GroupR² GroupExpected Relative Reactivity Trend
N,N-Dimethylsulfamoyl chlorideMethylMethylHigh
N-Ethyl-N-methylsulfamoyl chlorideEthylMethylModerate-High
This compoundtert-ButylMethylModerate
N,N-Diisopropylsulfamoyl chlorideIsopropylIsopropylLow

Investigation of Different Halogen Substituents on Sulfur

The reactivity of a sulfonyl halide is critically dependent on the nature of the halogen atom attached to the sulfur. The stability of these compounds generally decreases in the order: fluorides > chlorides > bromides > iodides. wikipedia.org Consequently, sulfonyl fluorides are significantly more stable and less reactive than their sulfonyl chloride counterparts. nih.gov

Sulfamoyl Fluorides: The synthesis of sulfamoyl fluorides, analogues of this compound where chlorine is replaced by fluorine, can be achieved through several methods. One common approach is the fluoride-chloride exchange reaction, where a sulfamoyl chloride is treated with a fluoride (B91410) salt. rhhz.net Another method involves the direct reaction of amines with sulfuryl fluoride (SO₂F₂). organic-chemistry.org Due to the high strength of the S-F bond, sulfamoyl fluorides exhibit enhanced thermal and hydrolytic stability compared to sulfamoyl chlorides. nih.gov This stability, however, is balanced with sufficient reactivity, making them valuable reagents, particularly in the context of "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions. researchgate.net While sulfonyl chlorides are highly reactive and can be prone to decomposition, sulfonyl fluorides are often stable enough for purification by chromatography and long-term storage. acs.org

Sulfamoyl Bromides and Iodides: Sulfonyl bromides and iodides are far less stable and more reactive than sulfonyl chlorides. Their synthesis is more challenging, and they are often used in situ. The weaker S-Br and S-I bonds make them highly susceptible to nucleophilic attack and reduction.

Comparative Reactivity: The difference in reactivity is rooted in the electronegativity and leaving group ability of the halogens. Fluorine's high electronegativity strengthens the S-F bond, making it less prone to cleavage. Conversely, chloride is a better leaving group than fluoride, rendering sulfonyl chlorides more susceptible to nucleophilic substitution. wikipedia.org This trend is clearly observed in comparative studies of aryl sulfonyl halides, where sulfonyl chlorides readily undergo hydrolysis, while sulfonyl fluorides are resistant. nih.gov The enhanced reactivity of sulfonyl chlorides makes them suitable for reactions with a broad range of nucleophiles, including alcohols and amines, often without the need for catalysts. wikipedia.org In contrast, the activation of the more stable sulfonyl fluorides may require Lewis acids or specific catalysts to promote reactions with nucleophiles. acs.org

Table 2: Comparison of Sulfamoyl Halides (R₂NSO₂X)

Halogen (X)Bond Strength (S-X)General StabilityRelative ReactivitySynthetic Utility
Fluorine (F)HighHighLowUsed in SuFEx chemistry, requires activation for some transformations. researchgate.netacs.org
Chlorine (Cl)ModerateModerateModerateVersatile reagent for synthesis of sulfonamides and sulfonate esters. wikipedia.org
Bromine (Br)LowLowHighHighly reactive, often generated and used in situ.
Iodine (I)Very LowVery LowVery HighLeast stable, limited synthetic use due to instability.

Introduction of Various Protecting Groups for Sulfamoyl Chlorides

The term "protecting group" in this context refers to substituents attached to the sulfamoyl nitrogen that modify the reagent's reactivity and can be removed later. This strategy is distinct from simply varying alkyl groups; it involves installing a functional group that deliberately tempers the high reactivity of the sulfamoyl chloride, facilitating controlled reactions.

A prime example is N-(tert-butoxycarbonyl)sulfamoyl chloride, also known as Boc-sulfamoyl chloride. enamine.net This reagent is synthesized from the reaction of tert-butanol (B103910) with chlorosulfonyl isocyanate (CSI). nih.gov The presence of the electron-withdrawing tert-butoxycarbonyl (Boc) group significantly modulates the reactivity of the sulfamoyl chloride. It makes the nitrogen atom less basic and alters the electrophilicity of the sulfur center.

The key advantage of using a reagent like Boc-sulfamoyl chloride is that it reacts with nucleophiles (such as alcohols or amines) to form a Boc-protected sulfonamide or sulfamate. enamine.net This protection facilitates purification and allows for subsequent chemical modifications on other parts of the molecule. The Boc group can then be removed under standard acidic conditions (e.g., with trifluoroacetic acid), which is a common deprotection strategy in multi-step synthesis. nih.govtcichemicals.com

Other sulfonyl-based protecting groups are widely used for amines, which highlights the stability of the sulfonamide bond. Groups like tosyl (Ts), nosyl (Ns), and o-nitrobenzenesulfonyl (oNBS) are installed using their respective sulfonyl chlorides. wikidot.com While these are typically used to protect an existing amine, the principles behind them inform the design of modified sulfamoyl chloride reagents. For example, electron-withdrawing groups on an aryl ring of a sulfonyl chloride can increase its reactivity, a principle that can be applied to N-aryl sulfamoyl chlorides. wikidot.com

The use of such "protected" sulfamoyl chlorides provides a strategic advantage by:

Tuning Reactivity: Reducing the often harsh reactivity of simpler sulfamoyl chlorides.

Facilitating Synthesis: Minimizing side reactions and simplifying product isolation. enamine.net

Orthogonal Strategy: Introducing a protecting group that can be removed under specific conditions without affecting other functional groups in the molecule. tcichemicals.com

Comparative Reactivity Studies of Analogous Sulfamoyl Chlorides

Direct comparative studies are essential for rationally selecting a sulfamoyl chloride for a specific synthetic purpose. The reactivity of these compounds in nucleophilic substitution reactions is influenced by a combination of electronic and steric factors.

Electronic Effects: Electron-donating groups on the nitrogen atom (like alkyl groups) increase the electron density on the nitrogen and, to a lesser extent, the sulfur, which can slightly decrease the electrophilicity of the sulfur atom. Conversely, electron-withdrawing groups, such as the Boc group discussed previously, increase the electrophilicity of the sulfur, but can also stabilize the starting material. Studies on arenesulfonyl chlorides show that electron-withdrawing substituents on the aromatic ring increase the rate of nucleophilic substitution, while electron-donating groups slow it down. nih.gov A similar trend would be expected for N-aryl sulfamoyl chlorides.

Steric Effects: As previously noted, steric hindrance is a dominant factor. The reaction of sulfamoyl chlorides with nucleophiles proceeds via nucleophilic attack at the tetrahedral sulfur center. Bulky substituents on the nitrogen, such as the tert-butyl group, sterically shield the sulfur atom, slowing the rate of attack compared to less hindered analogues like N,N-dimethylsulfamoyl chloride. In a study of the chloride-chloride exchange in arenesulfonyl chlorides, it was noted that classical steric hindrance from alkyl groups generally reduces reactivity. nih.gov

Reactivity with Nucleophiles: Sulfamoyl chlorides are generally more reactive than sulfamoyl fluorides but less stable. nih.govacs.org The reaction of a sulfamoyl chloride with an amine or alcohol is typically rapid and often exothermic. wikipedia.org In contrast, reacting a sulfamoyl fluoride with the same nucleophile might require heating or the use of a catalyst. For example, calcium triflimide has been used to activate sulfonyl fluorides for the synthesis of sulfonamides from amines. acs.org

In one protocol, the sulfamoylation of a hydroxyl group was found to be significantly accelerated when using N,N-dimethylacetamide (DMA) as the solvent, achieving high yields without the need for a base. researchgate.net Such procedural optimizations are critical when comparing the inherent reactivity of different sulfamoyl chlorides, as reaction conditions can dramatically influence outcomes. The choice between this compound and a more reactive analogue like N-methylsulfamoyl chloride nih.gov would depend on the nucleophilicity of the substrate and the desired selectivity.

Compound Reference Table

Q & A

Q. How can researchers reconcile contradictory data on the biological activity of sulfamoyl derivatives synthesized from this compound?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., fluorescence-based vs. radiometric assays). Investigate batch-to-batch variability via impurity profiling. Use proteomics or metabolomics to identify off-target interactions that may explain discrepancies. Collaborative inter-laboratory studies enhance reproducibility .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-N-methylsulfamoyl chloride
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-N-methylsulfamoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.